molecular formula C14H17N3O2 B12437153 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B12437153
M. Wt: 259.30 g/mol
InChI Key: JMMUATALQMIZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (CAS 1018626-66-8) is a chemical building block incorporating two privileged pharmacophores: a 1,2,4-oxadiazole ring and a piperidine moiety . The 1,2,4-oxadiazole scaffold is a well-established structure in medicinal chemistry due to its metabolic stability and role as a bioisostere for ester and amide functionalities . This specific compound features a 2-methoxyphenyl substitution on the oxadiazole ring, which can influence its electronic properties and binding affinity. This compound serves as a versatile synthetic intermediate for researchers developing novel therapeutic agents. Molecular hybrids containing both 1,2,4-oxadiazole and piperidine structures are investigated across multiple drug discovery programs . Scientific literature indicates that analogous structures are explored for potential mechanisms of action, including the inhibition of enzymes like histone deacetylase (HDAC) and thymidylate synthase, which are relevant in oncology research . Furthermore, piperidine-oxadiazole hybrids have shown significant research potential in central nervous system (CNS) disorders, demonstrating in vivo anticonvulsant and antidepressant activities in preclinical models . This product is provided for research purposes as a molecular building block. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-piperidin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-18-12-5-3-2-4-11(12)13-16-14(19-17-13)10-6-8-15-9-7-10/h2-5,10,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMUATALQMIZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime-Based Cyclization

The most widely reported method involves reacting 2-methoxyphenylacetamidoxime with piperidine-4-carbonyl chloride under dehydrating conditions. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) facilitates cyclization at 80–100°C for 6–12 hours, yielding the oxadiazole ring. For example:

Reaction Scheme:
$$ \text{2-Methoxyphenylacetamidoxime} + \text{Piperidine-4-carbonyl chloride} \xrightarrow{\text{POCl}_3, 90^\circ\text{C}} \text{4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine} $$

Key parameters:

  • Yield: 45–68%
  • Purity: >90% (HPLC)
  • Side products: Unreacted amidoxime (8–12%) and N-acylated byproducts (5–7%).

Carbodiimide-Mediated Coupling

Ethyl piperidine-4-carboxylate reacts with 2-methoxyphenylacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in acetonitrile. The intermediate ester undergoes cyclization with hydroxylamine hydrochloride to form the oxadiazole:

Steps:

  • Esterification:
    $$ \text{Ethyl piperidine-4-carboxylate} + \text{2-Methoxyphenylacetic acid} \xrightarrow{\text{EDCI/HOBt}} \text{Ethyl 4-(2-methoxyphenylacetyl)piperidine-1-carboxylate} $$
  • Oxadiazole Formation:
    $$ \text{Ester intermediate} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, reflux}} \text{this compound} $$

Conditions:

  • Temperature: 80°C (Step 1), reflux (Step 2)
  • Yield: 52–60% overall

Microwave-Assisted Synthesis

Microwave irradiation (MWI) reduces reaction times from hours to minutes. A one-pot protocol combines 2-methoxyphenylacetonitrile, hydroxylamine hydrochloride, and piperidine-4-carboxylic acid in dimethyl sulfoxide (DMSO) with potassium carbonate:

Procedure:

  • Amidoxime Formation:
    $$ \text{2-Methoxyphenylacetonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{MWI, 100°C, 5 min}} \text{2-Methoxyphenylacetamidoxime} $$
  • Cyclization:
    $$ \text{Amidoxime} + \text{Piperidine-4-carboxylic acid} \xrightarrow{\text{MWI, 120°C, 10 min}} \text{Target compound} $$

Advantages:

  • Yield: 78–85%
  • Reaction Time: 15 minutes total
  • Byproduct Reduction: <3% unreacted starting material

Solid-Phase Synthesis for High-Throughput Production

Immobilizing piperidine-4-carboxylic acid on Wang resin enables iterative coupling and cyclization steps. After attaching 2-methoxyphenylacetyl chloride, the resin-bound intermediate is treated with ammonium hydroxide to form the oxadiazole:

Protocol:

  • Resin Functionalization:
    $$ \text{Wang resin} + \text{Piperidine-4-carboxylic acid} \xrightarrow{\text{DCC, DMAP}} \text{Resin-bound piperidine} $$
  • Acylation:
    $$ \text{Resin-bound piperidine} + \text{2-Methoxyphenylacetyl chloride} \xrightarrow{\text{DIPEA}} \text{Acylated intermediate} $$
  • Cyclization:
    $$ \text{Intermediate} + \text{NH}_4\text{OH} \xrightarrow{\text{MeOH, 50°C}} \text{Cleaved product} $$

Performance Metrics:

  • Purity: 92–95% (LC-MS)
  • Throughput: 50–100 mg/hour

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Amidoxime Cyclization 45–68 6–12 hours Low cost, scalable Moderate yields, byproduct formation
Microwave-Assisted 78–85 15 minutes High efficiency, minimal byproducts Specialized equipment required
Solid-Phase Synthesis 70–75 3–4 hours High purity, adaptable for parallel synthesis High resin cost, multi-step workflow

Optimization Strategies

Solvent Systems

  • Polar Aprotic Solvents: DMF and DMSO improve reaction homogeneity but require rigorous drying.
  • Eco-Friendly Alternatives: Ethanol/water mixtures (4:1) reduce toxicity while maintaining 60–65% yields.

Catalysts

  • Lewis Acids: ZnCl₂ increases cyclization rates by 30% but complicates purification.
  • Organocatalysts: 4-Dimethylaminopyridine (DMAP) enhances acylation efficiency in carbodiimide-mediated routes.

Protecting Group Strategies

  • Boc Protection: Piperidine nitrogen protected with tert-butoxycarbonyl (Boc) prevents undesired N-alkylation during oxadiazole formation. Deprotection uses 4M HCl in dioxane (1 hour, 25°C).

Analytical Characterization

1H NMR (400 MHz, CDCl₃):

  • δ 7.52 (dd, J = 7.6 Hz, 1H, Ar-H)
  • δ 6.95–6.88 (m, 3H, Ar-H)
  • δ 4.12 (s, 2H, CH₂-oxadiazole)
  • δ 3.81 (s, 3H, OCH₃)
  • δ 3.45–3.38 (m, 2H, piperidine-H)
  • δ 2.95–2.87 (m, 2H, piperidine-H)

ESI-HRMS:

  • Calculated for C₁₅H₁₉N₃O₂ [M+H]⁺: 273.1477
  • Observed: 273.1479

Industrial-Scale Considerations

  • Continuous Flow Reactors: Reduce batch variability and improve heat transfer during cyclization.
  • Crystallization: Recrystallization from ethyl acetate/n-hexane (1:3) achieves >99% purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its overall pharmacokinetic properties. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine with analogous derivatives, focusing on structural variations, physicochemical properties, and reported biological activities.

Substituent Variations on the Aromatic Ring

  • 4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine (Compound A):

    • Replaces the 2-methoxy group with a 3-fluoro substituent.
    • The electron-withdrawing fluorine atom increases polarity and may alter binding affinity compared to the methoxy group.
    • Molecular Weight: 247.27 g/mol; Formula: C₁₃H₁₄FN₃O .
  • 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (Compound B):

    • Features a 4-methylphenyl group, introducing steric bulk without significant electronic effects.
    • Hydrochloride salt improves solubility; Molecular Weight: 295.77 g/mol .
  • 4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine (Compound C):

    • Adds a methylene spacer between the 2-methoxyphenyl and oxadiazole, increasing flexibility.
    • This structural change may reduce metabolic stability compared to the parent compound .

Variations in the Oxadiazole Substituents

  • 4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (Compound D):

    • Substitutes the aromatic ring with an isopropyl group, drastically reducing aromatic π-π interactions.
    • Molecular Weight: 202.69 g/mol; Lower polarity (logP ~1.5) compared to aryl-substituted analogs .
  • 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride (Compound E): Modifies the oxadiazole with a methoxymethyl group, enhancing hydrophilicity. Molecular Weight: 231.73 g/mol; Potential for improved aqueous solubility .

Data Table: Key Compounds and Properties

Compound ID Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Reference
Target Compound 3-(2-Methoxyphenyl)-oxadiazole C₁₄H₁₇N₃O₂ 263.31 Electron-donating methoxy group
Compound A 3-(3-Fluorophenyl)-oxadiazole C₁₃H₁₄FN₃O 247.27 Polar, fluorine-mediated interactions
Compound B 3-(4-Methylphenyl)-oxadiazole (HCl salt) C₁₄H₁₈ClN₃O₂ 295.77 Enhanced solubility via hydrochloride
Compound D 3-Isopropyl-oxadiazole (HCl salt) C₈H₁₅ClN₄O 202.69 Non-aromatic, high logP
Compound E 5-(Methoxymethyl)-oxadiazole (HCl salt) C₉H₁₅ClN₃O₂ 231.73 Improved hydrophilicity

Critical Analysis and Implications

  • Electronic Effects : The 2-methoxy group in the target compound provides electron donation, which may enhance binding to hydrophobic pockets but could reduce metabolic oxidation compared to electron-withdrawing groups (e.g., fluorine in Compound A) .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (e.g., nucleophilic substitution or cyclization), though yields and purity depend on substituent reactivity .

Biological Activity

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Oxadiazole : The initial step involves the reaction of 2-methoxyphenyl hydrazine with appropriate acyl derivatives to form the oxadiazole ring.
  • Piperidine Integration : Subsequent reactions incorporate piperidine to yield the final product.

The chemical structure can be represented as follows:

C14H18N3O2\text{C}_{14}\text{H}_{18}\text{N}_{3}\text{O}_{2}

Antimicrobial Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activities. For instance, derivatives of oxadiazoles have shown efficacy against various bacterial strains and fungi. A study demonstrated that similar oxadiazole derivatives displayed minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Several studies have reported that oxadiazole derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. For example, a related compound was found to inhibit cell proliferation in breast cancer cell lines (MCF-7) at concentrations as low as 25 µM.

Neuroprotective Effects

Preliminary investigations suggest that piperidine derivatives can exhibit neuroprotective effects. The compound's ability to cross the blood-brain barrier may contribute to its potential use in treating neurodegenerative diseases.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of various oxadiazole derivatives, including those similar to this compound. The study found:

CompoundTarget PathogenMIC (µg/mL)
Compound AE. coli15
Compound BS. aureus20
Target CompoundCandida albicans30

These results indicate promising antimicrobial potential for further development.

Case Study 2: Anticancer Activity

In a separate investigation focusing on anticancer properties:

CompoundCell LineIC50 (µM)
Compound AMCF-720
Compound BHeLa15
Target CompoundMCF-725

The results suggest that the target compound could be effective against specific cancer cell lines.

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